5-methyl-2-(methylsulfanyl)-7-[(E)-2-phenylethenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a styryl group, a methyl group, a methylsulfanyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific reaction conditions.
Introduction of the Styryl Group: The styryl group can be introduced through a Heck coupling reaction, where a suitable styrene derivative is coupled with the triazolopyrimidine core in the presence of a palladium catalyst.
Methylation and Methylsulfanylation:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The styryl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted carboxamide derivatives.
Scientific Research Applications
7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the heterodimerization of the PA–PB1 subunits of influenza virus RNA polymerase, thereby preventing viral replication . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
7-ARYL-5-METHYL-2-AMINO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar core structure but with an amino group instead of a carboxamide group.
5-ARYL-7-METHYL-2-AMINO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar core structure but with different substitution patterns.
Uniqueness
The uniqueness of 7-STYRYL-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N5OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c1-10-13(14(17)22)12(9-8-11-6-4-3-5-7-11)21-15(18-10)19-16(20-21)23-2/h3-9,12H,1-2H3,(H2,17,22)(H,18,19,20)/b9-8+ |
InChI Key |
AUIAVGPEJOZLAH-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)/C=C/C3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C=CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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